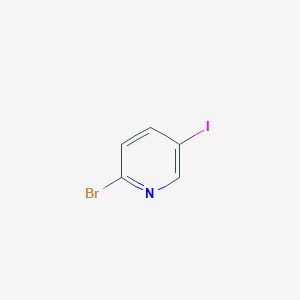

2-Bromo-5-iodopyridine

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-bromo-5-iodopyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrIN/c6-5-2-1-4(7)3-8-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLKRSJVPTKFSLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1I)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00406189 | |

| Record name | 2-Bromo-5-iodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00406189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73290-22-9 | |

| Record name | 2-Bromo-5-iodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00406189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-5-iodopyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromo-5-iodopyridine: Properties, Synthesis, and Applications in Drug Discovery

For Immediate Release

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthetic applications of 2-Bromo-5-iodopyridine, a key building block for researchers, scientists, and professionals in drug development. This document details experimental protocols and highlights the compound's utility in the synthesis of complex molecules for the pharmaceutical industry.

Core Chemical Properties and Structure

This compound is a halogenated pyridine (B92270) derivative that serves as a versatile intermediate in organic synthesis. Its unique structure, featuring both a bromine and an iodine atom on the pyridine ring, allows for selective, stepwise functionalization, making it a valuable tool in the construction of complex molecular architectures.

The physical and chemical properties of this compound are summarized in the table below:

| Property | Value |

| Molecular Formula | C₅H₃BrIN |

| Molecular Weight | 283.89 g/mol [1] |

| Appearance | White to off-white or light yellow solid/crystalline powder[1][2] |

| Melting Point | 121-123 °C[1][2] |

| Boiling Point | 278.6 °C at 760 mmHg |

| Density | 2.3 g/cm³[1] |

| Solubility | Soluble in dimethyl sulfoxide (B87167) (DMSO), N,N-dimethylformamide (DMF), dichloromethane (B109758), ethyl acetate, methanol, and ethanol. Poorly soluble in water.[1] |

| CAS Number | 73290-22-9[1] |

| SMILES | C1=CC(=NC=C1I)Br |

| InChI | InChI=1S/C5H3BrIN/c6-5-2-1-4(7)3-8-5/h1-3H |

Synthesis and Experimental Protocols

There are two primary, well-documented methods for the synthesis of this compound.

Method 1: From 2,5-dibromopyridine (B19318)

This method involves a regioselective debromination followed by iodination.

Experimental Protocol:

-

Dissolve 2,5-dibromopyridine in a suitable anhydrous solvent (e.g., diethyl ether or tetrahydrofuran) under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to a low temperature, typically -78 °C, using a dry ice/acetone bath.[1]

-

Slowly add a stoichiometric amount of n-butyllithium to the cooled solution. This selectively removes the bromine atom at the 5-position to form the corresponding aryllithium reagent.[1]

-

After the formation of the aryllithium intermediate, introduce a solution of iodine in the same solvent.

-

Allow the reaction to proceed at low temperature before gradually warming to room temperature.

-

Quench the reaction by adding an aqueous solution of sodium thiosulfate (B1220275) to neutralize any unreacted iodine.[1]

-

Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield this compound.

Method 2: From 2-amino-5-iodopyridine (B21400)

This synthesis route proceeds via a Sandmeyer-type reaction.

Experimental Protocol:

-

Dissolve 2-amino-5-iodopyridine (5 g, 20 mmol) in 48% aqueous hydrobromic acid (10 mL) and cool the mixture in an ice bath.[2][3]

-

Slowly add bromine (3 mL) dropwise to the cooled mixture while maintaining a low temperature.[2][3]

-

Subsequently, add a solution of sodium nitrite (B80452) (3.4 g, dissolved in 5 mL of water) dropwise, ensuring the reaction temperature does not exceed 15 °C.[2][3]

-

After the addition is complete, add a solution of sodium hydroxide (B78521) (16 g in 40 mL of water). A brown solid should precipitate.[2][3]

-

Combine the organic phases, wash sequentially with water and saturated saline, and then dry over anhydrous magnesium sulfate.[2][3]

-

Concentrate the solution under reduced pressure to obtain the this compound product. A yield of approximately 78% (4.4 g) has been reported for this method.[2][3]

Applications in Drug Development and Organic Synthesis

This compound is a crucial building block in the synthesis of pharmaceutical agents, particularly those targeting cancer and infectious diseases.[4] The differential reactivity of the carbon-iodine and carbon-bromine bonds allows for selective cross-coupling reactions, such as the Suzuki and Sonogashira reactions. This enables the sequential introduction of different functional groups, a key strategy in the development of novel therapeutics.

The iodine at the 5-position is more reactive and can be selectively coupled, leaving the bromine at the 2-position available for subsequent transformations. This stepwise functionalization is instrumental in creating complex, highly substituted pyridine derivatives.

Caption: Synthetic utility of this compound in drug scaffold synthesis.

General Protocol for Suzuki Coupling

The Suzuki coupling reaction is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide.

Experimental Protocol:

-

In a Schlenk flask, combine this compound, the desired arylboronic acid (typically 1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or K₃PO₄, 2-3 equivalents).

-

Evacuate and backfill the flask with an inert gas (e.g., argon) multiple times.

-

Add a degassed solvent system, commonly a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water.

-

Heat the reaction mixture with stirring (typically between 80-110 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over an anhydrous drying agent, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography.

General Protocol for Sonogashira Coupling

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst.

Experimental Protocol:

-

To a degassed solution of this compound in a suitable solvent (e.g., THF, DMF, or an amine like triethylamine), add the terminal alkyne (1-1.5 equivalents).

-

Add the palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), a copper(I) salt (e.g., CuI) as a co-catalyst, and a base (typically an amine which can also serve as the solvent).

-

Stir the reaction mixture under an inert atmosphere at room temperature or with gentle heating until the reaction is complete, as monitored by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with an organic solvent and wash with aqueous ammonium (B1175870) chloride and brine.

-

Dry the organic layer, concentrate under reduced pressure, and purify the resulting product by column chromatography.

Safety and Handling

This compound is harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation. It is essential to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Store in a cool, dry, dark place, sealed in a dry environment at room temperature. It is sensitive to light.

This guide provides a foundational understanding of this compound for its effective use in a research and development setting. For further details on specific applications and safety protocols, please refer to the relevant material safety data sheets (MSDS) and peer-reviewed literature.

References

An In-depth Technical Guide to the Synthesis of 2-Bromo-5-iodopyridine from 2-aminopyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview and detailed protocols for the synthesis of 2-bromo-5-iodopyridine, a key intermediate in pharmaceutical and agrochemical research, starting from the readily available precursor, 2-aminopyridine (B139424). This document outlines a reliable two-step synthetic pathway, presenting quantitative data in structured tables, detailed experimental methodologies, and visual representations of the process to ensure clarity and reproducibility.

Synthetic Strategy Overview

The synthesis of this compound from 2-aminopyridine is most effectively achieved through a two-step process. The initial step involves the conversion of the amino group of 2-aminopyridine to a bromo group via a Sandmeyer-type reaction to yield 2-bromopyridine (B144113). The subsequent step is the regioselective iodination of 2-bromopyridine at the 5-position to afford the final product. This strategy is favored for its high yields and the commercial availability of the starting material.

Caption: Overall synthetic workflow from 2-aminopyridine to this compound.

Data Presentation

The following tables summarize the key quantitative data for each step of the synthesis.

Table 1: Reagents and Molar Quantities for the Synthesis of 2-Bromopyridine

| Reagent | Molecular Weight ( g/mol ) | Moles | Quantity |

| 2-Aminopyridine | 94.11 | 1.0 | 94.1 g |

| Sodium Nitrite (B80452) (NaNO₂) | 69.00 | 1.1 | 75.9 g |

| Hydrobromic Acid (HBr, 48%) | 80.91 | ~4.0 | ~450 mL |

| Copper(I) Bromide (CuBr) | 143.45 | Catalyst | ~5 g |

Table 2: Reaction Conditions and Yield for the Synthesis of 2-Bromopyridine

| Parameter | Value |

| Reaction Temperature | 0-5 °C (diazotization), 60-70 °C (Sandmeyer) |

| Reaction Time | 1-2 hours (diazotization), 1 hour (Sandmeyer) |

| Solvent | Water |

| Product Yield | 70-80% |

Table 3: Reagents and Molar Quantities for the Synthesis of this compound

| Reagent | Molecular Weight ( g/mol ) | Moles | Quantity |

| 2-Bromopyridine | 158.00 | 1.0 | 15.8 g |

| N-Iodosuccinimide (NIS) | 224.98 | 1.1 | 24.7 g |

| Sulfuric Acid (H₂SO₄, conc.) | 98.08 | - | ~20 mL |

Table 4: Reaction Conditions and Yield for the Synthesis of this compound

| Parameter | Value |

| Reaction Temperature | 60-70 °C |

| Reaction Time | 4-6 hours |

| Solvent | Acetonitrile |

| Product Yield | ~85% |

Experimental Protocols

Step 1: Synthesis of 2-Bromopyridine via Sandmeyer Reaction

This procedure details the conversion of 2-aminopyridine to 2-bromopyridine.

Materials:

-

2-Aminopyridine

-

Sodium Nitrite (NaNO₂)

-

Hydrobromic Acid (HBr, 48%)

-

Copper(I) Bromide (CuBr)

-

Sodium Hydroxide (B78521) (NaOH)

-

Diethyl ether

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ice

Procedure:

-

A solution of hydrobromic acid (48%) is cooled to 0 °C in an ice-salt bath in a well-ventilated fume hood.

-

2-Aminopyridine is added portion-wise to the cold hydrobromic acid with stirring, ensuring the temperature remains below 5 °C.

-

A solution of sodium nitrite in water is prepared and cooled to 0 °C. This solution is added dropwise to the 2-aminopyridine solution, maintaining the temperature between 0 and 5 °C. The addition should be slow to control the exothermic reaction and the evolution of nitrogen gas.

-

After the addition is complete, the reaction mixture is stirred for an additional 30 minutes at 0-5 °C to ensure complete diazotization.

-

In a separate flask, a catalytic amount of copper(I) bromide is suspended in a small amount of hydrobromic acid.

-

The cold diazonium salt solution is slowly added to the copper(I) bromide suspension. The reaction mixture is then warmed to 60-70 °C and stirred for 1 hour. A color change and vigorous nitrogen evolution will be observed.

-

After the reaction is complete, the mixture is cooled to room temperature and neutralized by the slow addition of a concentrated sodium hydroxide solution until the pH is approximately 8-9.

-

The aqueous mixture is extracted three times with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

The solvent is removed under reduced pressure, and the crude 2-bromopyridine is purified by vacuum distillation to yield a colorless to pale yellow liquid.

Caption: Detailed experimental workflow for the synthesis of 2-bromopyridine.

Step 2: Regioselective Iodination of 2-Bromopyridine

This procedure describes the iodination of 2-bromopyridine at the 5-position to yield this compound.

Materials:

-

2-Bromopyridine

-

N-Iodosuccinimide (NIS)

-

Sulfuric Acid (H₂SO₄, concentrated)

-

Acetonitrile

-

Sodium thiosulfate (B1220275) (Na₂S₂O₃)

-

Sodium bicarbonate (NaHCO₃)

-

Ethyl acetate

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Ice

Procedure:

-

To a solution of 2-bromopyridine in acetonitrile, concentrated sulfuric acid is added dropwise at room temperature with stirring.

-

N-Iodosuccinimide is then added portion-wise to the reaction mixture.

-

The mixture is heated to 60-70 °C and stirred for 4-6 hours. The progress of the reaction should be monitored by TLC or GC-MS.

-

After the reaction is complete, the mixture is cooled to room temperature and carefully poured into a beaker containing crushed ice and a solution of sodium thiosulfate to quench any unreacted iodine.

-

The mixture is then neutralized by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

The aqueous mixture is extracted three times with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

The solvent is removed under reduced pressure to yield the crude product.

-

The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica (B1680970) gel to afford a white to off-white solid.

Caption: Detailed experimental workflow for the synthesis of this compound.

Safety Considerations

-

2-Aminopyridine: Toxic and an irritant. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Hydrobromic Acid: Corrosive and causes severe burns. Work in a well-ventilated fume hood and wear acid-resistant gloves and a face shield.

-

Sodium Nitrite: Oxidizing agent and toxic. Avoid contact with combustible materials.

-

Diazonium Salts: Potentially explosive, especially when dry. Keep the diazonium salt in solution and at low temperatures at all times.

-

N-Iodosuccinimide: Irritant. Handle with gloves and safety glasses.

-

Concentrated Sulfuric Acid: Highly corrosive. Handle with extreme care, using appropriate PPE.

All experimental work should be conducted in a well-ventilated fume hood by trained personnel. A thorough risk assessment should be performed before commencing any of the described procedures.

Conclusion

The synthesis of this compound from 2-aminopyridine via a two-step sequence involving a Sandmeyer bromination followed by regioselective iodination is a robust and efficient method. This guide provides the necessary detailed protocols and data to enable researchers and professionals in the field of drug development and chemical synthesis to successfully prepare this valuable intermediate. Careful adherence to the experimental procedures and safety precautions is essential for achieving high yields and ensuring a safe laboratory environment.

Technical Guide: Characterization of 2-Bromo-5-iodopyridine (CAS: 73290-22-9)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, spectroscopic characterization, synthesis protocols, and key applications of 2-Bromo-5-iodopyridine. This versatile heterocyclic building block is a crucial intermediate in the synthesis of novel pharmaceuticals and functional materials.

Physicochemical Properties

This compound is a white to off-white solid powder at room temperature.[1][2][3] It is sensitive to light and should be stored accordingly in a cool, dark, and dry place.[4][5][6] Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 73290-22-9 | [1][7][8] |

| Molecular Formula | C₅H₃BrIN | [1][7][8][9] |

| Molecular Weight | 283.89 g/mol | [1][7][8][9] |

| Appearance | White to off-white solid powder/crystal | [1][2][4] |

| Melting Point | 121-123 °C | [9][10][11] |

| Density | ~2.3 g/cm³ | [1] |

| Solubility | Soluble in DMSO, DMF, CH₂Cl₂, EtOAc, MeOH, EtOH | [1][3] |

| Poor solubility in water | [1][3][11] | |

| pKa (Predicted) | -1.23 ± 0.10 | [4] |

| Refractive Index (Predicted) | 1.666 | [4][12] |

| Vapor Pressure | 0.00714 mmHg at 25°C | [4] |

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of this compound. While specific datasets can vary by instrument and solvent, the expected spectral characteristics are described below.

| Technique | Availability | Expected Characteristics |

| ¹H NMR | Spectrum available[13][14] | Three signals in the aromatic region (approx. 7.0-9.0 ppm). Due to the electronegativity of the nitrogen and halogen substituents, the proton adjacent to the nitrogen (H-6) is expected to be the most deshielded (highest ppm). The other two protons (H-3 and H-4) will appear as doublets or doublets of doublets, with coupling constants typical for pyridyl systems. |

| ¹³C NMR | Data mentioned[13] | Five signals are expected in the aromatic region. The carbon atom attached to the nitrogen (C-2) and the carbon attached to iodine (C-5) will be significantly influenced by the substituents. Pyridine (B92270) C-2 carbons typically appear around 150 ppm.[15] |

| Infrared (IR) | Spectra available[1] | The spectrum will be dominated by aromatic C-H stretching vibrations above 3000 cm⁻¹ and aromatic ring C=C and C=N stretching vibrations in the 1600-1400 cm⁻¹ region.[16] C-Br and C-I stretching vibrations will appear in the fingerprint region (< 1000 cm⁻¹). |

| Mass Spec. (MS) | Spectrum available[13] | The molecular ion peak (M⁺) will be observed at m/z ≈ 283 and 285, reflecting the isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in a ~1:1 ratio).[17] Common fragmentation would involve the loss of the halogen atoms (Br or I) or the entire pyridine ring fragmentation.[18][19] |

Experimental Protocols

Synthesis Protocols

Two common laboratory-scale synthesis methods for this compound are outlined below.

Method 1: From 2-Amino-5-iodopyridine (B21400) (Sandmeyer-type Reaction)

This protocol involves the diazotization of an amino group, followed by its substitution with a bromide.

Materials:

-

2-Amino-5-iodopyridine

-

Bromine (Br₂)

-

48% aqueous hydrobromic acid (HBr)

-

Sodium nitrite (B80452) (NaNO₂)

-

Sodium hydroxide (B78521) (NaOH)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Ice bath

Procedure:

-

Dissolve 2-amino-5-iodopyridine (5 g, 20 mmol) in 48% aqueous HBr (10 mL) in a flask cooled with an ice bath.[10]

-

Slowly add bromine (3 mL) dropwise to the mixture, maintaining a low temperature.[10]

-

Add a solution of sodium nitrite (3.4 g in 5 mL of water) dropwise, ensuring the reaction temperature does not exceed 15 °C.[10]

-

After the addition is complete, carefully add a solution of sodium hydroxide (16 g in 40 mL of water). A brown solid should precipitate.[10]

-

Extract the product from the reaction mixture with dichloromethane (50 mL).[10]

-

Combine the organic phases, wash with water and then with saturated brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the final product. A typical yield is around 78%.[10]

Caption: Workflow for the synthesis of this compound from 2-Amino-5-iodopyridine.

Method 2: From 2,5-Dibromopyridine (B19318) (Halogen Exchange)

This method utilizes regioselective lithiation followed by quenching with iodine.

Materials:

-

2,5-Dibromopyridine

-

n-Butyllithium (n-BuLi) in hexanes

-

Iodine (I₂)

-

Anhydrous tetrahydrofuran (B95107) (THF) or diethyl ether

-

Sodium thiosulfate (B1220275) (Na₂S₂O₃) solution

-

Dry ice/acetone bath

Procedure:

-

Dissolve 2,5-dibromopyridine in anhydrous THF under an inert atmosphere (e.g., Argon).

-

Cool the solution to -78 °C using a dry ice/acetone bath.[1]

-

Slowly add a solution of n-butyllithium (1.0 equivalent) dropwise. The reaction exhibits high regioselectivity, with lithium-halogen exchange occurring preferentially at the 5-position.[1]

-

After stirring at -78 °C, add a solution of iodine in anhydrous THF.

-

Allow the reaction to warm to room temperature.

-

Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any unreacted iodine.[1]

-

Perform a standard aqueous workup and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer, concentrate, and purify the crude product, typically by column chromatography or recrystallization.

Key Applications in Research & Drug Development

This compound serves as a pivotal building block in organic synthesis due to its two distinct halogen atoms, which can be functionalized selectively. The C-I bond is more reactive towards oxidative addition in palladium-catalyzed cross-coupling reactions than the C-Br bond, allowing for sequential modifications.

Primary Applications:

-

Cross-Coupling Reactions: It is extensively used in Suzuki-Miyaura and Sonogashira cross-coupling reactions to introduce aryl, heteroaryl, or alkynyl groups at the 5-position.[1] The remaining bromide at the 2-position can then be used for a subsequent coupling reaction.

-

Medicinal Chemistry: It is a key intermediate for the synthesis of complex molecules with therapeutic potential. Notably, it is used in the development of non-nucleoside adenosine (B11128) kinase inhibitors and tyrosine kinase inhibitors, which are targets in cancer chemotherapy.[13][20][21]

-

Materials Science: The rigid pyridine core and its ability to be readily functionalized make it a valuable precursor for creating fluorescent compounds and organic electronic materials.[13]

Caption: Applications of this compound in synthesis.

General Protocol: Suzuki-Miyaura Cross-Coupling

This protocol provides a general workflow for the palladium-catalyzed coupling of this compound with an arylboronic acid at the 5-position.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.1-1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2-3 equiv)

-

Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, DMF, often with water)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, the palladium catalyst, and the base.[22]

-

Add the degassed solvent system (e.g., dioxane/water 4:1).[22]

-

Heat the reaction mixture with stirring (typically 80-100 °C) and monitor its progress by TLC or LC-MS.[7][22]

-

Upon completion, cool the mixture to room temperature.

-

Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[5]

-

Dry the organic layer, concentrate, and purify the product by column chromatography on silica (B1680970) gel.

Caption: Generalized workflow for a Suzuki cross-coupling reaction.

Safety and Handling

This compound is considered hazardous and requires careful handling in a laboratory setting.[5]

-

Hazard Statements: Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye damage/irritation (H318/H319), and may cause respiratory irritation (H335).[9][12]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles with side shields, and a lab coat.[4] Use a dust mask or handle in a fume hood to avoid inhaling dust.[5][9]

-

Handling: Avoid contact with skin, eyes, and clothing. Ensure adequate ventilation.[5][6] Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[6] The compound is light-sensitive and should be protected from light.[6] Keep away from strong oxidizing agents and strong bases.[5]

References

- 1. This compound | C5H3BrIN | CID 4738271 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5-Bromo-2-iodopyridine(223463-13-6) 1H NMR [m.chemicalbook.com]

- 3. Nonnucleoside Inhibitors of Adenosine Kinase: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 4. Non-nucleoside inhibitors of human adenosine kinase: synthesis, molecular modeling, and biological studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. compoundchem.com [compoundchem.com]

- 7. google.com [google.com]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. This compound 96 73290-22-9 [sigmaaldrich.com]

- 10. This compound | 73290-22-9 [chemicalbook.com]

- 11. This compound | CAS: 73290-22-9 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 12. This compound | CAS#:73290-22-9 | Chemsrc [chemsrc.com]

- 13. This compound(73290-22-9) 1H NMR spectrum [chemicalbook.com]

- 14. Collection - Non-Nucleoside Inhibitors of Human Adenosine Kinase: Synthesis, Molecular Modeling, and Biological Studies - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]

- 15. Pyridine - Wikipedia [en.wikipedia.org]

- 16. IR _2007 [uanlch.vscht.cz]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. m.youtube.com [m.youtube.com]

- 19. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 20. Nonnucleoside inhibitors of adenosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. mdpi.com [mdpi.com]

Physical and chemical properties of 2-Bromo-5-iodopyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and spectral properties of 2-Bromo-5-iodopyridine. It includes detailed experimental protocols for its synthesis and discusses its applications, particularly in the field of medicinal chemistry and materials science.

Core Properties of this compound

This compound is a halogenated pyridine (B92270) derivative that serves as a versatile building block in organic synthesis. Its unique substitution pattern, featuring both a bromine and an iodine atom on the pyridine ring, allows for selective functionalization through various cross-coupling reactions.

Physical Properties

The physical characteristics of this compound are summarized in the table below. The compound is a solid at room temperature, appearing as a white to off-white or grayish-white powder.[1] It has poor solubility in water but is soluble in common organic solvents like dimethyl sulfoxide (B87167) (DMSO), N,N-dimethylformamide (DMF), dichloromethane (B109758), ethyl acetate, methanol, and ethanol.[1]

| Property | Value | Reference |

| Appearance | White to off-white/grayish-white solid powder | [1] |

| Molecular Formula | C₅H₃BrIN | [1][2] |

| Molecular Weight | 283.89 g/mol | [1][2] |

| Melting Point | 121-123 °C | [1][3][4] |

| Boiling Point | 278.6 ± 20.0 °C (Predicted) | [5] |

| Density | 2.3 g/cm³ | [1] |

| Solubility | Poorly soluble in water; Soluble in DMSO, DMF, DCM, Ethyl Acetate, Methanol, Ethanol | [1] |

Chemical and Spectroscopic Properties

The chemical identifiers and reactivity profile of this compound are crucial for its application in synthesis.

| Property | Value | Reference |

| CAS Number | 73290-22-9 | [1][2] |

| IUPAC Name | This compound | |

| InChI Key | LLKRSJVPTKFSLS-UHFFFAOYSA-N | |

| SMILES | Brc1ccc(I)cn1 | |

| Reactivity | The iodine and bromine atoms are susceptible to palladium-catalyzed cross-coupling reactions, such as Suzuki coupling. The C-I bond is generally more reactive than the C-Br bond, allowing for sequential and site-selective reactions. | [1] |

| Stability | Stable under recommended storage conditions. It is sensitive to light and should be stored in a cool, dry, dark place away from oxidizing agents. | [1] |

Spectral Data

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show three signals in the aromatic region, corresponding to the three protons on the pyridine ring. The chemical shifts and coupling patterns will be influenced by the electronegativity and position of the bromine and iodine substituents.

| Proton Position | Expected Chemical Shift (ppm) | Expected Multiplicity |

| H-3 | (Data not available) | Doublet of doublets (dd) |

| H-4 | (Data not available) | Doublet of doublets (dd) |

| H-6 | (Data not available) | Doublet (d) |

¹³C NMR Spectroscopy

The carbon NMR spectrum will display five distinct signals for the five carbon atoms of the pyridine ring. The carbons directly bonded to the halogens (C-2 and C-5) are expected to have their chemical shifts significantly influenced.

| Carbon Position | Expected Chemical Shift (ppm) |

| C-2 | (Data not available) |

| C-3 | (Data not available) |

| C-4 | (Data not available) |

| C-5 | (Data not available) |

| C-6 | (Data not available) |

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the C-H and C=N stretching and bending vibrations of the pyridine ring, as well as vibrations corresponding to the C-Br and C-I bonds.

| Functional Group | Expected Absorption Range (cm⁻¹) |

| Aromatic C-H stretch | 3100 - 3000 |

| C=N/C=C ring stretch | 1600 - 1400 |

| C-H in-plane bend | 1300 - 1000 |

| C-H out-of-plane bend | 900 - 650 |

| C-Br stretch | (Data not available) |

| C-I stretch | (Data not available) |

Synthesis and Experimental Protocols

There are two primary synthetic routes reported for the preparation of this compound. The selection of a particular method may depend on the availability of starting materials and desired scale.

Synthesis from 2-Amino-5-iodopyridine (B21400) (Sandmeyer-type Reaction)

This protocol involves the diazotization of 2-amino-5-iodopyridine followed by a Sandmeyer-type reaction.

Experimental Protocol:

-

Dissolution: Dissolve 2-amino-5-iodopyridine (5 g, 20 mmol) in 48% aqueous hydrobromic acid (10 mL) in a flask.

-

Cooling: Cool the mixture in an ice bath to maintain a low temperature.

-

Bromine Addition: Slowly add bromine (3 mL) dropwise to the cooled mixture.

-

Diazotization: Add a solution of sodium nitrite (B80452) (3.4 g in 5 mL of water) dropwise, ensuring the reaction temperature does not exceed 15 °C.[3]

-

Neutralization: After the addition is complete, add a solution of sodium hydroxide (B78521) (16 g) in water (40 mL).[3]

-

Precipitation and Extraction: A brown solid will precipitate. Extract the mixture with dichloromethane (50 mL).

-

Work-up: Combine the organic phases, wash sequentially with water and saturated saline, and then dry over anhydrous magnesium sulfate.

-

Purification: Concentrate the solution under reduced pressure to yield the final product, this compound. A typical yield for this procedure is around 78%.[3]

Synthesis from 2,5-Dibromopyridine (B19318) (Halogen Exchange)

This method utilizes a halogen-metal exchange followed by iodination, offering good regioselectivity.

Experimental Protocol:

-

Reaction Setup: In a suitable reaction vessel under an inert atmosphere, dissolve 2,5-dibromopyridine in an appropriate anhydrous solvent (e.g., THF or diethyl ether).

-

Cooling: Cool the solution to a very low temperature, typically -78 °C, using a dry ice/acetone bath. This is critical to avoid side reactions.[1]

-

Lithiation: Slowly add n-butyllithium (n-BuLi) to the solution. The amount should be carefully controlled to achieve selective debromination at the 5-position.[1] This step forms the corresponding aryllithium reagent.

-

Iodination: Add a solution of iodine (I₂) to the reaction mixture.

-

Quenching: After the reaction is complete, quench any unreacted iodine by adding a solution of sodium thiosulfate.[1]

-

Work-up and Purification: Perform a standard aqueous work-up, extract the product with an organic solvent, dry the organic layer, and purify the product, for example, by column chromatography.

Applications in Research and Development

This compound is a key intermediate in the synthesis of a wide range of functional molecules.[1]

-

Pharmaceutical Synthesis: It is extensively used for the structural modification of pyridine-containing drug molecules.[1] The differential reactivity of the C-I and C-Br bonds allows for sequential Suzuki couplings, enabling the synthesis of complex biaryl and heteroaryl compounds.[1] These structures are foundational to many therapeutic agents, including potential anti-cancer and antimicrobial drugs.

-

Medicinal Chemistry: The compound is a valuable tool for investigating structure-activity relationships (SAR) of bioactive molecules, such as non-nucleoside adenosine (B11128) kinase inhibitors.[3]

-

Materials Science: It is used in the development of fluorescent compounds like substituted terpyridines, bipyridines, and phenanthrolines, which have applications in organic electronics and sensor technology.[3]

Safety and Handling

This compound is classified as harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation. Standard laboratory safety precautions should be observed when handling this compound.

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.

-

Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash hands and skin thoroughly after handling.

-

Storage: Keep the container tightly sealed and store in a cool, dry, and dark place. It is light-sensitive and should be kept away from oxidizing agents.[1]

This guide provides a foundational understanding of this compound for its effective use in a research and development setting. For further information, consulting the primary literature and safety data sheets (SDS) from suppliers is recommended.

References

- 1. This compound | C5H3BrIN | CID 4738271 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CAS: 73290-22-9 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 3. This compound(73290-22-9) 1H NMR [m.chemicalbook.com]

- 4. 2-溴-5-碘吡啶 96% | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound | 73290-22-9 [chemicalbook.com]

An In-depth Technical Guide to 2-Bromo-5-iodopyridine: Synthesis, Reactivity, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-5-iodopyridine is a pivotal heterocyclic building block in modern organic synthesis and medicinal chemistry. Its unique substitution pattern, featuring both a bromine and an iodine atom at positions amenable to selective functionalization, makes it an exceptionally versatile reagent. This guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and key reactions, and explores its application as a precursor for pharmacologically active molecules, particularly as an intermediate in the development of adenosine (B11128) kinase inhibitors.

Core Properties of this compound

This compound is a white to off-white solid at room temperature.[1] Its fundamental properties are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₅H₃BrIN | [2][3][4] |

| Molecular Weight | 283.89 g/mol | [2][3][4] |

| CAS Number | 73290-22-9 | [2][3] |

| Melting Point | 121-123 °C | [5] |

| Appearance | White or grayish-white solid powder | [1] |

| Solubility | Soluble in DMSO, DMF, dichloromethane (B109758), ethyl acetate, methanol, ethanol. Poorly soluble in water. | [1] |

Spectral and Analytical Data

Characterization of this compound is crucial for confirming its identity and purity. Below are typical spectral data.

| Analytical Technique | Data |

| ¹H NMR | The proton NMR spectrum is expected to show three signals in the aromatic region, corresponding to the three protons on the pyridine (B92270) ring. The chemical shifts (δ) are influenced by the electronegativity and position of the halogen substituents. |

| ¹³C NMR | The carbon NMR spectrum will display five distinct signals for the five carbon atoms of the pyridine ring, with chemical shifts indicative of their electronic environment (i.e., proximity to nitrogen and halogens). |

| Mass Spectrometry (MS) | The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). |

Synthesis of this compound

There are two primary synthetic routes to this compound, each with its own advantages.

Method 1: From 2-Amino-5-iodopyridine (B21400)

This method involves a Sandmeyer-type reaction where an amino group is replaced by a bromine atom.

Experimental Protocol:

-

Diazotization: Dissolve 2-amino-5-iodopyridine (5 g, 20 mmol) in 48% aqueous hydrobromic acid (10 mL) and cool the mixture in an ice bath.

-

Bromination: Slowly add bromine (3 mL) dropwise to the cooled mixture. Subsequently, add a solution of sodium nitrite (B80452) (3.4 g in 5 mL of water) dropwise, ensuring the temperature does not exceed 15 °C.

-

Work-up: After the addition is complete, add a solution of sodium hydroxide (B78521) (16 g in 40 mL of water). A brown solid will precipitate.

-

Extraction and Purification: Extract the solid with dichloromethane (50 mL). Combine the organic phases, wash with water and then with saturated saline. Dry the organic layer over anhydrous magnesium sulfate (B86663) and concentrate under reduced pressure to yield the final product.

Method 2: From 2,5-Dibromopyridine (B19318)

This route leverages the differential reactivity of the bromine atoms on the pyridine ring, allowing for selective replacement of one bromine with iodine.[1]

Experimental Protocol:

-

Lithiation: Dissolve 2,5-dibromopyridine in an appropriate anhydrous solvent (e.g., THF) and cool to -78 °C under an inert atmosphere.

-

Halogen Exchange: Add n-butyllithium dropwise. The lithium will selectively replace the more reactive bromine at the 5-position.

-

Iodination: Add a solution of iodine in the same solvent to the aryllithium reagent.

-

Quenching and Work-up: Quench the reaction with a solution of sodium thiosulfate (B1220275) to remove any unreacted iodine.[1] Proceed with a standard aqueous work-up and extraction with an organic solvent.

-

Purification: Purify the crude product via column chromatography or recrystallization.

A schematic of the synthesis workflow from 2-amino-5-iodopyridine is presented below.

Caption: Workflow for the synthesis of this compound.

Key Reactions and Applications in Drug Development

The distinct reactivity of the C-I and C-Br bonds is the cornerstone of this compound's utility. The carbon-iodine bond is significantly more reactive in palladium-catalyzed cross-coupling reactions than the carbon-bromine bond. This allows for selective functionalization at the 5-position.

Regioselective Suzuki-Miyaura Coupling

Suzuki-Miyaura coupling is a powerful method for forming C-C bonds. Using this compound, this reaction can be directed to the 5-position, leaving the 2-bromo position available for subsequent transformations.

Experimental Protocol (General):

-

Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., Argon), combine this compound (1.0 eq), an arylboronic acid (1.1-1.5 eq), a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq), and a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%).

-

Solvent Addition: Add a degassed solvent mixture, such as Dioxane/H₂O (4:1) or Toluene/EtOH/H₂O.

-

Reaction: Heat the mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

-

Work-up: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure and purify the crude product by flash column chromatography.

The logical flow for selective cross-coupling is depicted below.

Caption: Regioselective functionalization of this compound.

Intermediate for Adenosine Kinase Inhibitors

This compound is a valuable reagent for exploring the structure-activity relationships of non-nucleoside adenosine kinase (ADK) inhibitors. ADK is a crucial enzyme that regulates the intracellular concentration of adenosine by phosphorylating it to adenosine monophosphate (AMP).

Signaling Pathway Context:

Inhibiting ADK leads to an accumulation of intracellular adenosine. This excess adenosine can then be transported out of the cell and act on four types of G-protein coupled adenosine receptors (A₁, A₂A, A₂B, and A₃). Activation of these receptors modulates various downstream signaling cascades, including the cyclic AMP (cAMP) and Mitogen-Activated Protein Kinase (MAPK) pathways. This modulation can have significant therapeutic effects, including anti-inflammatory and neuroprotective actions. Therefore, ADK inhibitors are being investigated for conditions like epilepsy and inflammatory diseases.

The signaling pathway affected by ADK inhibition is illustrated below.

Caption: Adenosine kinase signaling pathway and the role of inhibitors.

Conclusion

This compound is a high-value synthetic intermediate with well-defined properties and reactivity. Its capacity for regioselective functionalization through reactions like the Suzuki-Miyaura coupling makes it an indispensable tool for constructing complex molecular architectures. For professionals in drug discovery and development, this compound offers a reliable and versatile platform for synthesizing novel pyridine-containing compounds, particularly in the pursuit of potent and selective enzyme inhibitors for various therapeutic targets.

References

- 1. 5-Bromo-2-iodopyridine(223463-13-6) 1H NMR spectrum [chemicalbook.com]

- 2. This compound | C5H3BrIN | CID 4738271 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-溴-5-碘吡啶 96% | Sigma-Aldrich [sigmaaldrich.com]

- 4. scbt.com [scbt.com]

- 5. This compound | C5H3BrIN | CID 4738271 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Profile of 2-Bromo-5-iodopyridine: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Bromo-5-iodopyridine (CAS No: 73290-22-9), a key intermediate in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource for the compound's nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Signal | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| H-3 | 7.96 | d | 8.4 | Pyridine ring proton |

| H-4 | 7.49 | dd | 8.4, 2.4 | Pyridine ring proton |

| H-6 | 8.10 | d | 2.4 | Pyridine ring proton |

¹³C NMR (Carbon-13 NMR) Data

Detailed ¹³C NMR data was not available in the public domain at the time of this guide's compilation.

Infrared (IR) Spectroscopy

The IR spectrum of this compound was obtained using an Attenuated Total Reflectance (ATR) technique on a solid sample.

| Wave Number (cm⁻¹) | Intensity | Assignment |

| ~3050 | Weak | C-H aromatic stretch |

| ~1550 | Medium | C=C aromatic ring stretch |

| ~1450 | Strong | C=N aromatic ring stretch |

| ~1100 | Strong | C-H in-plane bending |

| ~820 | Strong | C-H out-of-plane bending |

| ~680 | Medium | C-Br stretch |

| ~600 | Medium | C-I stretch |

Mass Spectrometry (MS)

Mass spectrometry data was acquired via Gas Chromatography-Mass Spectrometry (GC-MS).

| m/z | Relative Intensity (%) | Assignment |

| 283/285 | High | [M]⁺ (Molecular ion with Br isotopes) |

| 204 | Moderate | [M-Br]⁺ |

| 156 | Moderate | [M-I]⁺ |

| 78 | High | [C₅H₄N]⁺ (Pyridine ring) |

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are provided below.

NMR Spectroscopy

Sample Preparation: Approximately 10-20 mg of this compound was dissolved in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) in a 5 mm NMR tube. Tetramethylsilane (TMS) was used as an internal standard (0 ppm).

Instrumentation and Acquisition Parameters: A 300 MHz or 500 MHz NMR spectrometer was used to record the spectra at room temperature. For ¹H NMR, a standard pulse sequence was used with a spectral width of approximately 10 ppm and a sufficient number of scans to achieve a good signal-to-noise ratio.

ATR-IR Spectroscopy

Sample Preparation: A small amount of solid this compound was placed directly onto the diamond crystal of the ATR accessory.[1][2] Pressure was applied to ensure good contact between the sample and the crystal surface.

Instrumentation and Data Acquisition: An FTIR spectrometer, such as a Bruker Tensor 27 FT-IR, equipped with a DuraSamplIR II ATR accessory was utilized.[3] A background spectrum of the clean, empty ATR crystal was recorded prior to the sample measurement. The sample spectrum was then collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation: A dilute solution of this compound was prepared in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.

Instrumentation and Chromatographic Conditions: A gas chromatograph coupled to a mass spectrometer, such as a Finnigan MAT ITD-700, was employed for the analysis.[3] A non-polar capillary column (e.g., DB-5ms) was used for separation. The oven temperature was programmed to start at a low temperature (e.g., 70°C) and ramp up to a higher temperature (e.g., 250°C) to ensure good separation of the analyte from any impurities. The injector and transfer line temperatures were maintained at elevated temperatures (e.g., 250°C and 280°C, respectively).

Mass Spectrometry Parameters: The mass spectrometer was operated in electron ionization (EI) mode at 70 eV. Data was acquired in a full scan mode over a mass range of m/z 50-350.

Visualizations

Experimental Workflow for Spectroscopic Analysis

Caption: General workflow for the spectroscopic analysis of a chemical compound.

This guide serves as a foundational resource for the spectroscopic properties of this compound. For further information, researchers are encouraged to consult the primary literature and spectral databases.

References

An In-depth Technical Guide on the Solubility of 2-Bromo-5-iodopyridine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-Bromo-5-iodopyridine, a crucial parameter for its application in research and development. Due to the limited availability of specific quantitative solubility data in the public domain, this document focuses on providing qualitative solubility information and established experimental protocols for its quantitative determination.

Introduction to this compound

This compound is a halogenated pyridine (B92270) derivative with the chemical formula C₅H₃BrIN.[1][2][3][4] It is a white or grayish-white solid powder at room temperature.[1] This compound serves as a vital intermediate in organic synthesis, particularly in the structural modification and derivatization of pyridine-containing drug molecules and other bioactive compounds.[1] Its utility is prominent in cross-coupling reactions, such as the Suzuki coupling, to form carbon-carbon bonds.[1]

Qualitative Solubility of this compound

While precise quantitative data is scarce in publicly available literature, the qualitative solubility of this compound in various common organic solvents has been reported. This information is summarized in the table below.

| Solvent | Qualitative Solubility | Source(s) |

| Dimethyl Sulfoxide (DMSO) | Soluble | |

| N,N-Dimethylformamide (DMF) | Soluble | |

| Dichloromethane | Soluble | |

| Ethyl Acetate | Soluble | [1] |

| Methanol | Soluble, Slightly Soluble | [1][5] |

| Ethanol | Soluble, Slightly Soluble | [1] |

| Water | Poor solubility/Insoluble | [1][2] |

Note: The term "soluble" indicates that the compound dissolves to a significant extent, while "slightly soluble" suggests limited dissolution. For precise applications, quantitative determination is essential.

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a standardized experimental protocol is necessary. The following methodology outlines the steps to quantitatively determine the solubility of this compound in a given organic solvent. This protocol is based on the isothermal equilibrium method.

Objective: To determine the saturation concentration of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent(s) (analytical grade)

-

Thermostatic shaker or water bath

-

Calibrated thermometer

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Vials with screw caps

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a series of vials. The excess solid should be clearly visible.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C, 37 °C).

-

Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibration may need to be determined empirically.

-

-

Sample Collection and Filtration:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed (to the experimental temperature) pipette or syringe.

-

Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed volumetric flask. This step is critical to remove any undissolved solid particles.

-

-

Sample Dilution:

-

Dilute the filtered solution with the same organic solvent to a concentration that falls within the linear range of the analytical method (HPLC or UV-Vis). Record the dilution factor accurately.

-

-

Quantification:

-

Using HPLC:

-

Develop a validated HPLC method for the quantification of this compound. This includes selecting an appropriate column, mobile phase, flow rate, and detection wavelength.

-

Prepare a series of calibration standards of known concentrations of this compound in the same solvent.

-

Inject the calibration standards and the diluted sample solution into the HPLC system.

-

Construct a calibration curve by plotting the peak area against the concentration of the standards.

-

Determine the concentration of this compound in the diluted sample from the calibration curve.

-

-

Using UV-Vis Spectrophotometry:

-

Determine the wavelength of maximum absorbance (λmax) of this compound in the chosen solvent.

-

Prepare a series of calibration standards and measure their absorbance at λmax.

-

Construct a calibration curve according to the Beer-Lambert law (Absorbance vs. Concentration).

-

Measure the absorbance of the diluted sample and determine its concentration from the calibration curve.

-

-

-

Calculation of Solubility:

-

Calculate the concentration of this compound in the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

-

Express the solubility in appropriate units, such as g/100 mL, mg/mL, or mol/L.

-

-

Data Reporting:

-

Report the solubility value along with the specific solvent and the temperature at which the measurement was performed.

-

Visualizing Synthetic and Application Pathways

The following diagrams illustrate the synthesis of this compound and its application in a typical Suzuki coupling reaction.

Caption: Synthetic pathway for this compound.

References

- 1. guidechem.com [guidechem.com]

- 2. This compound | CAS: 73290-22-9 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 3. scbt.com [scbt.com]

- 4. This compound | C5H3BrIN | CID 4738271 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 5-Bromo-2-iodopyridine|lookchem [lookchem.com]

An In-depth Technical Guide on the Reactivity of C-Br vs C-I Bond in 2-Bromo-5-iodopyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the differential reactivity of the carbon-bromine (C-Br) and carbon-iodine (C-I) bonds in 2-bromo-5-iodopyridine. This commercially available halogenated pyridine (B92270) is a versatile building block in medicinal chemistry and materials science, offering selective functionalization at two distinct positions on the pyridine ring. The strategic exploitation of the reactivity differences between the C-I and C-Br bonds allows for the sequential introduction of various substituents, making it a valuable intermediate in the synthesis of complex molecular architectures.

Core Principles of Reactivity

The selective functionalization of this compound in palladium-catalyzed cross-coupling reactions is governed by the inherent differences in the bond dissociation energies and polarizability of the C-I and C-Br bonds. The C-I bond is weaker and more easily cleaved than the C-Br bond, making it more susceptible to oxidative addition to a low-valent palladium catalyst, which is typically the rate-determining step in many cross-coupling catalytic cycles. This difference in reactivity allows for chemoselective reactions to occur at the 5-position (C-I) under milder conditions, leaving the C-Br bond at the 2-position intact for subsequent transformations.

Comparative Reactivity in Cross-Coupling Reactions

The differential reactivity of the C-I and C-Br bonds in this compound is most prominently observed in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.

Data Presentation

The following tables summarize quantitative data from representative cross-coupling reactions, highlighting the selective reactivity of the C-I bond.

Table 1: Selective Sonogashira Coupling at the C-I Bond

| Coupling Partner | Catalyst System | Base / Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N / DMF | 65 | 4 | 92 | [1] |

| 4-Ethynylanisole | PdCl₂(PPh₃)₂ / CuI | Et₃N / DMF | 65 | 4 | 88 | [1] |

| 1-Ethynyl-4-fluorobenzene | PdCl₂(PPh₃)₂ / CuI | Et₃N / DMF | 65 | 4 | 90 | [1] |

| Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | Et₃N / THF | RT | 16 | 85 | [2] |

Table 2: Selective Suzuki-Miyaura Coupling at the C-I Bond

| Coupling Partner | Catalyst System | Base / Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ / Dioxane/H₂O | 80 | 12 | ~90 (estimated) | [3] |

| Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ / Toluene (B28343)/H₂O | 100 | 12 | ~85-95 (estimated) | [4] |

| 3-Thienylboronic acid | PdCl₂(dppf) | Cs₂CO₃ / DMF | 90 | 12 | ~88-96 (estimated) | [4] |

Yields for Suzuki-Miyaura coupling are estimated based on reactions with structurally similar substrates like 2-bromo-5-iodothiazole (B8537) and polyhalogenated pyridines, where high selectivity for the C-I bond is consistently reported.

Table 3: Selective Buchwald-Hartwig Amination at the C-I Bond

| Coupling Partner | Catalyst System | Base / Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Morpholine | Pd(OAc)₂ / BINAP | K₂CO₃ / Toluene | 100 | 24 | ~90 (estimated) | [5] |

| Aniline | Pd(OAc)₂ / Xantphos | NaOtBu / Toluene | 80 | 18 | ~85-95 (estimated) | [6] |

| Benzylamine | Pd₂(dba)₃ / BINAP | Cs₂CO₃ / Dioxane | 100 | 24 | ~90 (estimated) |

Yields for Buchwald-Hartwig amination are estimated based on established protocols for related halopyridines, where selective amination at the more reactive halogen is a common strategy.

Experimental Protocols

Detailed methodologies for key selective cross-coupling reactions on this compound are provided below. These protocols are based on established procedures for similar substrates and can be adapted for specific research needs.

Sonogashira Coupling (Selective at C-I)

This protocol describes the selective coupling of a terminal alkyne at the 5-position of this compound.

Materials:

-

This compound

-

Terminal alkyne (e.g., Phenylacetylene)

-

PdCl₂(PPh₃)₂

-

Copper(I) iodide (CuI)

-

Triethylamine (B128534) (Et₃N)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware for organic synthesis

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), PdCl₂(PPh₃)₂ (0.05 equiv), and CuI (0.05 equiv).

-

Add anhydrous DMF, followed by triethylamine (3.0 equiv).

-

Degas the mixture by bubbling with an inert gas for 10-15 minutes.

-

Add the terminal alkyne (1.2 equiv) dropwise to the stirred mixture.

-

Heat the reaction mixture to 65 °C and monitor its progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

Suzuki-Miyaura Coupling (Selective at C-I)

This protocol outlines the selective coupling of an arylboronic acid at the 5-position of this compound.

Materials:

-

This compound

-

Arylboronic acid (e.g., 4-Methoxyphenylboronic acid)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane/Water mixture (4:1)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware for organic synthesis

Procedure:

-

In a Schlenk flask, combine this compound (1.0 equiv), the arylboronic acid (1.2 equiv), Pd(PPh₃)₄ (0.05 equiv), and K₂CO₃ (2.0 equiv).

-

Evacuate and backfill the flask with an inert gas three times.

-

Add the degassed 1,4-dioxane/water solvent mixture.

-

Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

-

After cooling to room temperature, dilute the mixture with ethyl acetate (B1210297) and water.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the residue by column chromatography.

Buchwald-Hartwig Amination (Selective at C-I)

This protocol describes the selective amination at the 5-position of this compound.

Materials:

-

This compound

-

Amine (e.g., Morpholine)

-

Palladium(II) acetate [Pd(OAc)₂]

-

2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)

-

Cesium carbonate (Cs₂CO₃) or Sodium tert-butoxide (NaOtBu)

-

Anhydrous toluene or dioxane

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware for organic synthesis

Procedure:

-

To a reaction vessel under an inert atmosphere, add Pd(OAc)₂ (0.02 equiv), BINAP (0.03 equiv), and the base (e.g., Cs₂CO₃, 1.5 equiv).

-

Add anhydrous toluene, followed by this compound (1.0 equiv) and the amine (1.2 equiv).

-

Seal the vessel and heat the reaction mixture to 100 °C, monitoring by TLC or LC-MS until the starting material is consumed.

-

Cool the reaction to room temperature and quench with water.

-

Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key reaction pathways and a general experimental workflow.

Caption: Catalytic cycle for selective cross-coupling at the C-I bond.

Caption: General experimental workflow for cross-coupling reactions.

Caption: Logical relationship of bond properties and reactivity.

References

A Technical Guide to 2-Bromo-5-iodopyridine for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Bromo-5-iodopyridine, a crucial building block in modern medicinal chemistry and materials science. It details the commercial availability of this versatile reagent, outlining key suppliers, typical purities, and forms. Furthermore, this document presents detailed experimental protocols for its synthesis, offering researchers reproducible methods for its preparation. The applications of this compound in the development of novel therapeutics, particularly in the synthesis of kinase inhibitors and fluorescent probes, are also discussed. This guide is intended to be an essential resource for researchers, scientists, and drug development professionals, enabling them to leverage the unique chemical properties of this compound in their work.

Commercial Availability and Suppliers

This compound is readily available from a variety of chemical suppliers, catering to both research and bulk-scale requirements. The compound is typically offered as a white to off-white or brown solid powder or crystalline solid.[1][2] Purity levels generally range from 96% to over 98%, with analytical data such as HPLC or GC analysis often available upon request.[2][3] When sourcing this reagent, it is crucial to consider the required purity for the specific application, as trace impurities can significantly impact the outcome of sensitive downstream reactions.

Below is a summary of prominent suppliers and their typical product specifications. Please note that availability and specifications are subject to change, and it is recommended to contact the suppliers directly for the most current information.

| Supplier | Purity | Form | Notes |

| Sigma-Aldrich (Merck) | ≥96% | Solid | Melting point: 121-123 °C (lit.)[4] |

| Tokyo Chemical Industry (TCI) | >97.0% (GC) | White to Orange to Green powder to crystal | Melting point: 121.0 to 125.0 °C[5] |

| Chem-Impex | ≥97% (HPLC) | - | -[3] |

| WUHAN FORTUNA CHEMICAL CO., LTD. | 98% min | - | -[6] |

| Dideu Industries Group Limited | 99.00% | - | -[6] |

| Symax Laboratories Private Limited | >98% | White to off-white crystalline powder | Light and moisture sensitive[2] |

| Santa Cruz Biotechnology | - | - | Used for biochemical research[7] |

| NINGBO INNO PHARMCHEM CO.,LTD. | High Purity | - | Supplier for pharmaceutical synthesis[8] |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below.

| Property | Value | Reference |

| CAS Number | 73290-22-9 | [1][6] |

| Molecular Formula | C₅H₃BrIN | [1] |

| Molecular Weight | 283.89 g/mol | [1] |

| Melting Point | 121-123 °C | [1] |

| Boiling Point | 278.6±20.0 °C (Predicted) | [9] |

| Density | 2.3 g/cm³ | [1] |

| Appearance | White or grayish-white solid powder | [1] |

| Solubility | Soluble in DMSO, DMF, dichloromethane (B109758), ethyl acetate, methanol, and ethanol. Poorly soluble in water. | [1] |

Synthesis Protocols

There are two primary synthetic routes reported for the preparation of this compound. The choice of method may depend on the availability of starting materials, desired scale, and safety considerations.

Synthesis from 2-Amino-5-iodopyridine (B21400) (Sandmeyer-type Reaction)

This method involves the diazotization of 2-amino-5-iodopyridine followed by a Sandmeyer-type reaction with bromide.

Experimental Protocol:

-

Reaction Setup: In a flask equipped with a stirrer and cooled in an ice bath, dissolve 2-amino-5-iodopyridine (5 g, 20 mmol) in 48% aqueous hydrobromic acid (10 mL).[6][10]

-

Bromination: Slowly add bromine (3 mL) dropwise to the mixture while maintaining a low temperature.[6][10]

-

Diazotization: Add a solution of sodium nitrite (B80452) (3.4 g, dissolved in 5 mL of water) dropwise, ensuring the reaction temperature does not exceed 15 °C.[6][10]

-

Work-up: After the addition is complete, add a solution of sodium hydroxide (B78521) (16 g) in water (40 mL).[6][10] A brown solid will precipitate.

-

Extraction: Extract the mixture with dichloromethane (50 mL).[6][10]

-

Purification: Combine the organic phases, wash sequentially with water and saturated saline, and then dry over anhydrous magnesium sulfate (B86663).[6][10]

-

Isolation: Concentrate the solution under reduced pressure to yield the final product, this compound.[6][10] The reported yield for this method is approximately 78%.[6]

Caption: Workflow for the synthesis of this compound from 2-Amino-5-iodopyridine.

Synthesis from 2,5-Dibromopyridine (B19318) (Halogen Exchange)

This method utilizes a regioselective lithium-halogen exchange followed by quenching with iodine. This reaction must be conducted under strictly anhydrous and low-temperature conditions.

Experimental Protocol:

-

Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 2,5-dibromopyridine in an anhydrous solvent like THF.

-

Lithiation: Cool the solution to -78 °C (dry ice/acetone bath).[1] Slowly add a stoichiometric amount of n-butyllithium (n-BuLi) dropwise. The reaction is highly regioselective, with the lithium-halogen exchange preferentially occurring at the 5-position.[1]

-

Iodination: After stirring for a short period at -78 °C, add a solution of iodine (I₂) in THF dropwise.

-

Quenching: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (B1220275) (Na₂S₂O₃) to consume any unreacted iodine.[1]

-

Work-up and Extraction: Allow the mixture to warm to room temperature and extract the product with an organic solvent such as ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.

Caption: Workflow for the synthesis of this compound from 2,5-Dibromopyridine.

Applications in Research and Drug Development

This compound is a valuable intermediate in organic synthesis due to the differential reactivity of the bromo and iodo substituents.[8] This allows for selective functionalization through various cross-coupling reactions, making it a key building block for complex molecules.

Pharmaceutical Synthesis

This compound is instrumental in the synthesis of pharmaceutical agents, particularly in the development of treatments for cancer and infectious diseases.[8][11] The pyridine (B92270) core is a common scaffold in many biologically active molecules, and the bromo and iodo groups provide convenient handles for introducing molecular diversity through reactions like Suzuki and Sonogashira couplings.[1]

Kinase Inhibitors

This compound is a useful reagent for investigating the structure-activity relationships (SAR) of non-nucleoside adenosine (B11128) kinase inhibitors.[6] Adenosine kinase is a therapeutic target for various conditions, and the ability to systematically modify the pyridine scaffold allows for the fine-tuning of inhibitor potency and selectivity.

Fluorescent Compounds

The reagent is also employed in the synthesis of fluorescent compounds, such as manisyl-substituted terpyridines, bipyridines, and phenanthrolines.[6] These molecules have applications in various fields, including bio-imaging and materials science.

Caption: Logical relationships of this compound's applications.

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[9] It is harmful if swallowed, causes skin irritation, and can cause serious eye damage.[12][13] It may also cause respiratory irritation.[9][12] Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[9][13]

First Aid Measures:

-

If inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[9]

-

In case of skin contact: Wash off with soap and plenty of water. Consult a physician.[9]

-

In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[9]

-

If swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[9]

References

- 1. guidechem.com [guidechem.com]

- 2. 2-Bromo Iodopyridine Available at Best Price, High Purity >98%, Reliable Supplier [symaxlaboratories.net]

- 3. jk-sci.com [jk-sci.com]

- 4. This compound 96 73290-22-9 [sigmaaldrich.com]

- 5. This compound 73290-22-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. This compound | 73290-22-9 [chemicalbook.com]

- 7. scbt.com [scbt.com]

- 8. nbinno.com [nbinno.com]

- 9. This compound - Safety Data Sheet [chemicalbook.com]

- 10. This compound synthesis - chemicalbook [chemicalbook.com]

- 11. chemimpex.com [chemimpex.com]

- 12. This compound | C5H3BrIN | CID 4738271 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Pyridine,2-bromo-5-iodo- MSDS CasNo.73290-22-9 [lookchem.com]

Methodological & Application

Application Notes and Protocols for 2-Bromo-5-iodopyridine in Suzuki-Miyaura Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the utilization of 2-bromo-5-iodopyridine in Suzuki-Miyaura cross-coupling reactions. This versatile building block allows for the selective synthesis of 2-bromo-5-arylpyridines, which are valuable intermediates in the development of pharmaceuticals and other functional organic materials.

Introduction